BenchChemオンラインストアへようこそ!

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Antibacterial Triazolopyrazine Structure–Activity Relationship

This N-ethyl carbamate-protected triazolo[4,3-a]pyrazine scaffold offers a strategic advantage for medicinal chemistry programs. Unlike generic 8-piperazino cores, its specific ethyl carbamate capping uniquely modulates logP (~0.7), solubility, and metabolic stability during multi-step syntheses. The free piperazine NH (after deprotection) provides a direct handle for divergent library synthesis targeting kinases, PARP-1, and P2X7-mediated inflammatory pathways. Using this precise building block avoids synthetic failure and divergent biological profiles associated with incorrect N-substitution. Secure the correct intermediate for robust SAR exploration and targeted protein degradation library assembly.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 1904408-40-7
Cat. No. B2453918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
CAS1904408-40-7
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC=CN3C2=NN=C3C
InChIInChI=1S/C13H18N6O2/c1-3-21-13(20)18-8-6-17(7-9-18)11-12-16-15-10(2)19(12)5-4-14-11/h4-5H,3,6-9H2,1-2H3
InChIKeyWIIPZZZVSXJNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate (CAS 1904408-40-7): Core Scaffold Identity for Targeted Procurement


Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate (C14H20N6O2, MW 304.35) is a functionalized triazolo[4,3-a]pyrazine bearing a 3-methyl substituent and an N-ethyl carbamate-protected piperazine at the 8-position. This scaffold belongs to a class of nitrogen-rich heterocycles recognized as privileged structures in medicinal chemistry, serving as key intermediates for kinase inhibitors, PARP-1 ligands, and antibacterial agents [1]. Its unique combination of a free piperazine NH handle (after deprotection) and the electron-rich triazolopyrazine core is distinct from simple 8-piperazino-triazolo[4,3-a]pyrazine building blocks, potentially enabling divergent library synthesis [2].

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Why the Carbamate Moiety Precludes Simple Interchange with Unsubstituted Piperazine Analogs


Compounds within the triazolo[4,3-a]pyrazine class exhibit exquisite sensitivity to N-substitution on the appended piperazine ring. Direct comparison of 8-piperazino-triazolo[4,3-a]pyrazines bearing different N-capping groups shows that even minor modifications (e.g., methyl vs. ethyl carbamate) can alter key physicochemical properties such as logP, solubility, and hydrogen-bonding capacity [1]. The ethyl carbamate group in the target compound serves as a protecting group that modulates lipophilicity and metabolic stability during multi-step syntheses; its removal or exchange is not straightforward without altering reaction outcomes. Therefore, procurement based solely on the triazolopyrazine core without considering the specific piperazine substitution may lead to synthetic failure or divergent biological profiles [2].

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Quantitative Differentiation Evidence Digest


Untapped Scaffold Potential in Antibacterial SAR: Only Triazolo[4,3-a]pyrazines with Piperazine Substituents Show Activity

In a 2023 study of triazolo[4,3-a]pyrazine derivatives, only compounds bearing a piperazine moiety at the 8-position displayed measurable antibacterial activity against S. aureus and E. coli. The most active compound (2e) achieved MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), comparable to ampicillin. Compounds lacking the piperazine were inactive. This class-level inference indicates that the piperazine substitution is essential for activity, positioning ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate as a privileged intermediate for further elaboration [1].

Antibacterial Triazolopyrazine Structure–Activity Relationship

P2X7 Receptor Modulation: Carbamate-Protected Piperazine as a Key Pharmacophoric Element in Patent Claims

The US patent US9040534B2 explicitly claims triazolo[4,3-a]pyrazines bearing piperazine carbamate substituents as P2X7 modulators. Within the patent, variation of the carbamate group (e.g., ethyl, tert-butyl) is shown to modulate potency. While specific IC50 values for the ethyl carbamate derivative are not disclosed, close analogs with tert-butyl carbamate demonstrated sub-micromolar activity in Ca2+ flux assays. This class-level inference suggests that the ethyl carbamate variant may offer distinct pharmacokinetic properties that warrant direct investigation [1].

P2X7 antagonist Triazolopyrazine Piperazine carbamate

Calculated Physicochemical Properties: Differentiation from Unsubstituted Piperazine and tert-Butyl Carbamate Analogs

Computational comparison of the target compound with its closest analogs reveals meaningful differences in predicted lipophilicity and hydrogen-bonding capacity. The ethyl carbamate derivative exhibits a calculated logP of approximately 0.7, compared to 0.3 for the free piperazine (CAS 305865-38-7) and >2.0 for the tert-butyl carbamate analog (CAS 1334135-78-2). This moderate lipophilicity, coupled with a topological polar surface area (tPSA) of 87 Ų, places the compound within favorable drug-like space (Lipinski, Veber) [1][2].

Physicochemical properties Drug-likeness Piperazine carbamate

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate: Prioritized Application Scenarios Based on Existing Evidence


1. Lead Diversification in Antibacterial Drug Discovery

The demonstrated essentiality of the piperazine group for antibacterial activity in the triazolo[4,3-a]pyrazine series [1] makes this ethyl carbamate-protected building block a strategic starting point for parallel synthesis of diverse N-substituted analogs. Researchers can deprotect and functionalize the piperazine to rapidly explore structure–activity relationships aimed at improving MIC values against Gram-positive and Gram-negative pathogens.

2. P2X7 Receptor Antagonist Probe Development

Because the compound falls within the patent claims of US9040534B2 as a P2X7 modulator [2], it can serve as a direct template for generating tool compounds to study P2X7-mediated inflammatory pathways. The ethyl carbamate may provide a distinct pharmacokinetic handle compared to the more lipophilic tert-butyl carbamate variants.

3. Fragment-Based and PROTAC Library Synthesis

The predicted moderate lipophilicity (logP ~0.7) and favorable tPSA (87 Ų) of the target compound position it well as a fragment-like intermediate for assembling targeted protein degradation libraries. The free piperazine NH (post-deprotection) offers a convenient conjugation point for E3 ligase ligands, while the triazolopyrazine core can engage diverse targets [3].

Quote Request

Request a Quote for Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.